molecular formula C18H22F6O4Ru B6308282 (1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one CAS No. 38704-78-8

(1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

Cat. No.: B6308282
CAS No.: 38704-78-8
M. Wt: 517.4 g/mol
InChI Key: ZUQQYGIHTTYFDV-AXUKAOTRSA-N
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Description

The compound (1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is a coordination complex that combines the unique properties of its constituent ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one typically involves the coordination of ruthenium with (1Z,5Z)-cycloocta-1,5-diene and (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one. One common method involves the reaction of ruthenium trichloride with (1Z,5Z)-cycloocta-1,5-diene in the presence of a reducing agent such as zinc dust. The resulting complex is then treated with (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

The compound (1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can facilitate further chemical transformations.

    Reduction: The compound can participate in reduction reactions, often involving the reduction of organic substrates.

    Substitution: Ligand exchange reactions can occur, where one or more ligands in the coordination complex are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce reduced organic substrates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cycloaddition reactions. Its unique coordination environment allows for selective and efficient catalysis.

Biology

In biological research, the compound has been studied for its potential as an anticancer agent. The ruthenium center can interact with biological molecules, leading to cytotoxic effects on cancer cells.

Medicine

The compound’s potential as an anticancer agent extends to medicinal chemistry, where it is being explored for the development of new chemotherapeutic drugs. Its ability to selectively target cancer cells while minimizing damage to healthy cells is of particular interest.

Industry

In industry, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties enable the efficient production of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of ligands, which provide a distinct coordination environment for the ruthenium center. This unique environment enhances its catalytic properties and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2C5H5F3O2.Ru/c1-2-4-6-8-7-5-3-1;2*1-3(9)2-4(10)5(6,7)8;/h1-2,7-8H,3-6H2;2*2,10H,1H3;/b2-1-,8-7-;2*4-2-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQQYGIHTTYFDV-AXUKAOTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.C1CC=CCCC=C1.[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.C1/C=C\CC/C=C\C1.[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F6O4Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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